molecular formula C15H16N2O2S2 B2954925 2-(2-(4-(Ethylthio)phenyl)acetamido)thiophene-3-carboxamide CAS No. 941883-35-8

2-(2-(4-(Ethylthio)phenyl)acetamido)thiophene-3-carboxamide

Cat. No.: B2954925
CAS No.: 941883-35-8
M. Wt: 320.43
InChI Key: PXYNNYWXDSZLSV-UHFFFAOYSA-N
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Description

2-(2-(4-(Ethylthio)phenyl)acetamido)thiophene-3-carboxamide is an intriguing organic compound It contains thiophene, a heterocyclic structure that offers unique chemical properties, along with phenylacetamido and ethylthio functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(2-(4-(Ethylthio)phenyl)acetamido)thiophene-3-carboxamide generally involves several key steps:

  • Thiophene Formation: : The thiophene core is synthesized via cyclization reactions involving diene compounds and sulfur sources under acidic conditions.

  • Acetylation: : Introduction of the acetamido group is achieved through acetylation of the amine precursor using acetic anhydride in the presence of a base like pyridine.

  • Thioether Formation: : The ethylthio group is introduced by a nucleophilic substitution reaction of a phenyl halide with ethylthiolate, typically under anhydrous conditions.

  • Amidation: : Finally, the carboxamide group is formed through the reaction of a carboxylic acid derivative (like an ester) with an amine under dehydrating conditions using reagents such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production leverages scalable and cost-effective synthetic routes, often involving catalysts to increase yield and reaction rate. Common catalysts include transition metals and enzymes, tailored to specific steps in the synthesis process. Continuous flow reactors are also employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Thiophene rings are susceptible to oxidation, forming sulfoxides or sulfones depending on the oxidizing agent.

  • Reduction: : Thiophene can be reduced under catalytic hydrogenation to a dihydrothiophene derivative.

  • Substitution: : Electrophilic aromatic substitution occurs readily, with possible substitutions on the phenyl or thiophene rings.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

  • Reducing agents: : Hydrogen (H₂) in the presence of palladium/carbon (Pd/C) catalyst.

  • Substitution reagents: : Halogens (Br₂, Cl₂), nitrating agents (HNO₃, H₂SO₄).

Major Products

  • Oxidation products: : Sulfoxides, sulfones.

  • Reduction products: : Dihydrothiophenes.

  • Substitution products: : Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

The compound is explored in synthetic organic chemistry for creating novel materials and catalysts due to its functional group versatility.

Biology and Medicine

In medicinal chemistry, it serves as a structural motif in designing pharmaceuticals targeting specific enzymes or receptors. Its biological activity can be tuned by modifying the functional groups.

Industry

Used in the production of dyes, polymers, and as intermediates in agrochemical synthesis.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The presence of the thiophene ring often contributes to its electronic properties, affecting binding affinity and specificity. The phenylacetamido and ethylthio groups provide additional interaction points for hydrogen bonding and hydrophobic interactions, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Phenylacetamido)thiophene-3-carboxamide: : Lacks the ethylthio group, leading to different electronic properties.

  • 2-(2-(4-Methylthio)phenyl)acetamido)thiophene-3-carboxamide: : Substitution of ethylthio with methylthio impacts solubility and reactivity.

Unique Characteristics

The unique combination of phenyl, thiophene, acetamido, and ethylthio groups in 2-(2-(4-(Ethylthio)phenyl)acetamido)thiophene-3-carboxamide confers distinct reactivity and biological properties, setting it apart from similar compounds in various applications.

Hope this sparks some fascinating discoveries!

Properties

IUPAC Name

2-[[2-(4-ethylsulfanylphenyl)acetyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c1-2-20-11-5-3-10(4-6-11)9-13(18)17-15-12(14(16)19)7-8-21-15/h3-8H,2,9H2,1H3,(H2,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYNNYWXDSZLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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